Differentiation from CB2 Agonist Scaffolds: Confirmed Absence from Potent Agonist Series and Selectivity Profile
The pyridazine-3-carboxamide scaffold is a validated core for CB2 receptor agonists. In a key 2017 study, Qian et al. reported a series where the most potent compound achieved an EC50 of 3.665 nM and a Selectivity Index >2729 over CB1 [1]. Our analysis confirms that the target compound, N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, was not synthesized or evaluated in this comprehensive SAR study. This absence is quantitative evidence of a critical data gap: a researcher cannot simply select this compound and assume it will possess the nanomolar CB2 potency or the high selectivity index characteristic of the optimized leads in this chemotype. Its CB2/CB1 profile is completely unknown and must be experimentally determined.
| Evidence Dimension | CB2 Agonist Activity (EC50) and Selectivity Index vs. CB1 |
|---|---|
| Target Compound Data | Not evaluated; no available data in the SAR study for the 3-bromophenyl-6-(1H-pyrazol-1-yl) combination |
| Comparator Or Baseline | Compound 26 from Qian et al. 2017: EC50 = 3.665 ± 0.553 nM; Selectivity Index > 2729 (CB2 vs. CB1) [1] |
| Quantified Difference | Data Gap: The target compound was not part of the SAR exploration that established the 3.665 nM EC50 benchmark. Its potency and selectivity remain unquantified. |
| Conditions | Calcium mobilization assay in HEK293 cells expressing human CB2 receptor [1] |
Why This Matters
This prevents false assumptions of a favorable selectivity window and justifies dedicated purchase for a novel selectivity screen unrepresented in the public domain.
- [1] Qian HY, Wang ZL, Xie XY, Pan YL, Li GJ, Xie X, Chen JZ. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies. Eur J Med Chem. 2017; 140: 456-468. https://www.sciencedirect.com/science/article/abs/pii/S0223523417304312 View Source
